6-bromo-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
The compound “6-bromo-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide” is a densely functionalized heterocycle . It’s part of a class of compounds known as pyrazolo[1,5-a]pyrimidines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound . The process involved scaffold hopping and computer-aided drug design .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines, which includes the compound , is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . These compounds are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. For instance, a study describes the synthesis of pyrazolo[3,4-b]pyridine derivatives, which involved various chemical reactions . Another study discusses the copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine-based triazole-linked glycohybrids .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary widely. For instance, the dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on pyrazolo[1,5-a]pyrimidines are promising. For instance, a study found that a pyrazolo[3,4-b]pyridine derivative showed potential for further exploration as a TRK inhibitor . Another study found that a dual-target ligand of the endocannabinoid system improved disease severity in a mouse model of multiple sclerosis, suggesting potential therapeutic applications .
Properties
IUPAC Name |
6-bromo-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN6O/c1-11-18(12(2)26(24-11)9-13-3-5-15(21)6-4-13)23-19(28)16-7-17-22-8-14(20)10-27(17)25-16/h3-8,10H,9H2,1-2H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXKBHZKAMWGQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3=NN4C=C(C=NC4=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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